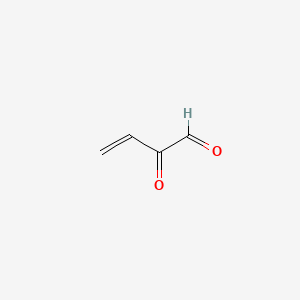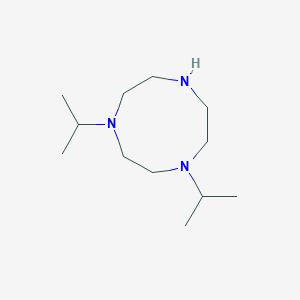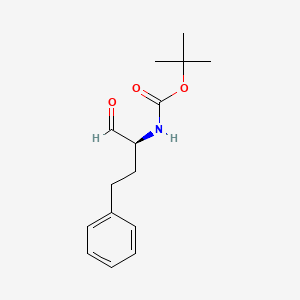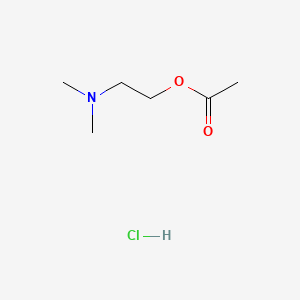
2-Dimethylaminoethyl acetate hydrochloride
概要
説明
2-Dimethylaminoethyl acetate hydrochloride is a chemical compound with the molecular formula C6H14ClNO2. It is a hydrochloride salt of 2-dimethylaminoethyl acetate, which is an ester of acetic acid and 2-dimethylaminoethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
2-Dimethylaminoethyl acetate hydrochloride can be synthesized through the esterification of 2-dimethylaminoethanol with acetic acid or its derivatives, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactions using continuous flow reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization or distillation to obtain the hydrochloride salt in its pure form.
化学反応の分析
Types of Reactions
2-Dimethylaminoethyl acetate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-dimethylaminoethanol and acetic acid.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding amides or other oxidation products.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acids or bases at elevated temperatures.
Substitution: Common reagents include alkyl halides or acyl chlorides under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Hydrolysis: 2-Dimethylaminoethanol and acetic acid.
Substitution: Various substituted amines or esters, depending on the reagents used.
Oxidation: Amides or other oxidized derivatives.
科学的研究の応用
2-Dimethylaminoethyl acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of polymers and other complex molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of 2-dimethylaminoethyl acetate hydrochloride involves its interaction with various molecular targets, depending on its application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific reactions that can be monitored to study enzyme activity. In drug delivery systems, it can facilitate the transport of active pharmaceutical ingredients across biological membranes.
類似化合物との比較
Similar Compounds
2-Dimethylaminoethyl acrylate: An unsaturated ester with similar functional groups but different reactivity due to the presence of a double bond.
2-Dimethylaminoethanol: The parent alcohol from which 2-dimethylaminoethyl acetate is derived.
Dimethylaminoethyl methacrylate: A methacrylate ester with similar applications in polymer chemistry.
Uniqueness
2-Dimethylaminoethyl acetate hydrochloride is unique due to its specific ester structure, which imparts distinct reactivity and solubility properties. Its hydrochloride salt form enhances its stability and makes it suitable for various industrial and research applications.
特性
IUPAC Name |
2-(dimethylamino)ethyl acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(8)9-5-4-7(2)3;/h4-5H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHGVEPVPNEFKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17210-49-0 | |
| Record name | 2-Dimethylaminoethyl acetate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017210490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-DIMETHYLAMINOETHYL ACETATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULE7551F7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzenamine, 3,5-dibromo-4-[4-methoxy-3-(1-methylethyl)phenoxy]-](/img/structure/B3048437.png)

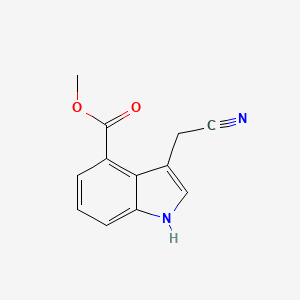
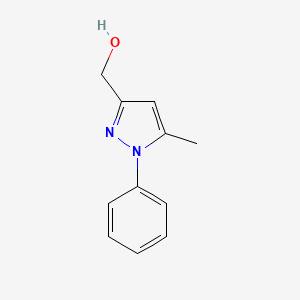
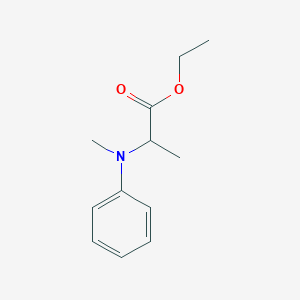
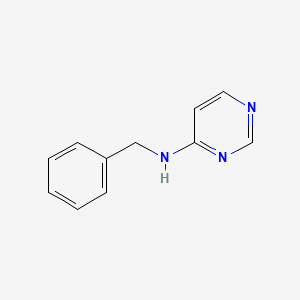
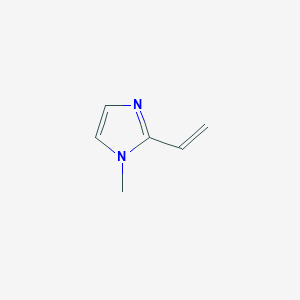
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]](/img/structure/B3048449.png)

